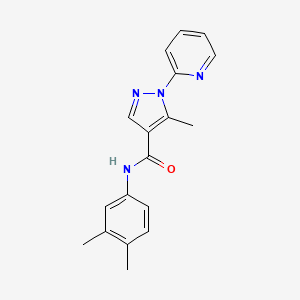![molecular formula C18H19N3O4S B13361982 1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13361982.png)
1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a propan-2-yl group, and a methylthio-substituted nicotinate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the acetamidophenyl intermediate. This intermediate is then reacted with propan-2-yl and methylthio-substituted nicotinate under controlled conditions. Common reagents used in these reactions include acetic anhydride, palladium catalysts, and various solvents such as dichloromethane and ethanol. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The acetamidophenyl group can interact with enzymes and receptors, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparaison Avec Des Composés Similaires
4-Acetamidophenol: Known for its analgesic and antipyretic properties.
Nicotinic Acid Derivatives: Used in the treatment of hyperlipidemia and other metabolic disorders.
Methylthio Substituted Compounds: Studied for their potential antimicrobial and anticancer activities.
Uniqueness: 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H19N3O4S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[1-(4-acetamidoanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11(25-18(24)15-5-4-10-19-17(15)26-3)16(23)21-14-8-6-13(7-9-14)20-12(2)22/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
IVQZGUQXRBMROL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC(=O)C2=C(N=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13361912.png)





![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)




![N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride](/img/structure/B13361993.png)
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde](/img/structure/B13361995.png)
